O-valeroyl-L-carnitine is an O-acyl-L-carnitine, where the "acyl" group is derived from valeric acid (pentanoic acid) [].
It is a type of short-chain fatty acyl carnitine [].
The origin of this compound is likely synthetic, as it's not a commonly found natural product.
Its significance lies in its potential role in studying metabolism and investigating therapeutic interventions, though more research is needed [].
Molecular Structure Analysis
O-valeroyl-L-carnitine has a structure consisting of two main parts:
L-carnitine, a molecule responsible for transporting fatty acids across cell membranes [].
A valeroyl group (CH3CH2CH2CH2CO) attached to the carnitine via an ester bond [].
Key features include the presence of a chiral center (the carbon with four different substituents) in the carnitine moiety and the carboxylic acid group in the valeroyl group [].
Chemical Reactions Analysis
The specific reactions involving O-valeroyl-L-carnitine are not extensively documented in scientific literature.
However, some general possibilities include:
Hydrolysis: The ester bond between the valeroyl group and carnitine could be broken down by water molecules, releasing L-carnitine and valeric acid [].
Metabolism: It's possible that O-valeroyl-L-carnitine undergoes metabolic breakdown in the body, similar to other carnitine derivatives [].
Physical And Chemical Properties Analysis
Data on specific physical and chemical properties of O-valeroyl-L-carnitine is currently limited.
Based on its structure, it's likely a colorless solid with some solubility in water due to the presence of the charged carnitine group.
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